An In-depth Technical Guide to Pinolenic Acid Methyl Ester
An In-depth Technical Guide to Pinolenic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinolenic acid (PNLA), a unique polyunsaturated fatty acid found in pine nuts, and its methyl ester derivative are subjects of growing interest within the scientific community. As an isomer of gamma-linolenic acid (GLA), pinolenic acid engages in distinct metabolic and signaling pathways, demonstrating a range of biological activities.[1][2] This technical guide provides a comprehensive overview of Pinolenic Acid methyl ester, consolidating current research on its chemical properties, biological effects, and mechanisms of action. It details quantitative data from key studies, presents methodologies for relevant experimental protocols, and visualizes the critical signaling pathways it modulates. The information herein is intended to serve as a foundational resource for professionals exploring the therapeutic potential of this compound in metabolic regulation, inflammation, and appetite control.
Chemical and Physical Properties
Pinolenic acid methyl ester is the methyl ester form of pinolenic acid (all-cis-5,9,12-octadecatrienoic acid), a non-methylene-interrupted fatty acid.[3][4] The ester form is more neutral and lipophilic than the free acid, which can influence its absorption and metabolic fate.[3][4]
| Property | Value | Reference(s) |
| IUPAC Name | methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | [5] |
| Synonyms | 5Z,9Z,12Z-octadecatrienoic acid, methyl ester; SFE 19:3 | [3][4] |
| CAS Number | 38406-57-4 | [5][6] |
| Molecular Formula | C₁₉H₃₂O₂ | [5][6] |
| Molecular Weight | 292.5 g/mol | [5][6] |
| Physical Form | A solution in ethanol | [4] |
| Solubility (at 25°C) | DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~100 mg/ml; Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/ml; Water: 3 mg/ml | [4][6][7] |
| Storage Temperature | -20°C | [7] |
Core Biological Activities and Quantitative Data
Pinolenic acid and its derivatives exhibit several key biological activities, with significant potential for therapeutic applications. The primary areas of impact are appetite regulation, anti-inflammatory effects, and lipid metabolism.
Appetite Suppression
One of the most well-documented effects is the suppression of appetite, mediated by the stimulation of satiety hormones.[3][5]
Mechanism: Pinolenic acid is a dual agonist for Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Free Fatty Acid Receptor 4 (FFAR4/GPR120) on enteroendocrine cells (I-cells and L-cells) in the gut.[3] This activation triggers the release of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), which act as satiety signals in the central nervous system.[3][5]
| Parameter | Result | Study Population | Reference(s) |
| CCK & GLP-1 Release | Significant increase over 4 hours (p<0.0001) | 18 overweight women | [2] |
| "Desire to Eat" (VAS) | 29% lower than placebo | 18 overweight women | [2] |
| "Prospective Food Intake" (VAS) | 36% lower than placebo | 18 overweight women | [2][8] |
| Food Intake (grams) | Reduced by 9% vs. placebo | Overweight subjects | [9] |
Anti-Inflammatory Activity
Pinolenic acid demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][10]
Mechanism: Pathway analysis reveals that pinolenic acid inhibits the activity of critical pro-inflammatory transcription factors, including Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] This inhibition leads to decreased transcription and release of cytokines like TNF-α and IL-6, and enzymes such as COX-2, which is responsible for Prostaglandin E2 (PGE2) synthesis.[11]
| Parameter | Result | Cell/System | Reference(s) |
| THP-1 Monocyte Migration | 55% reduction (p < 0.001) | THP-1 monocytes | [4][10] |
| IL-6 Release | 60% reduction (p < 0.001) | LPS-stimulated PBMCs (RA patients) | [4] |
| TNF-α Release | 60% reduction (p < 0.001) | LPS-stimulated PBMCs (RA patients) | [4] |
| PGE₂ Levels | Significant reduction (p < 0.0001) | LPS-stimulated PBMCs (RA patients & Healthy) | [4] |
| IL-6 Production (in vitro) | 46% suppression | Human THP-1 macrophages | [11] |
| TNF-α Production (in vitro) | 18% suppression | Human THP-1 macrophages | [11] |
| PGE₂ Production (in vitro) | 87% suppression | Human THP-1 macrophages | [11] |
Lipid and Cholesterol Metabolism
Pinolenic acid influences lipid metabolism through two primary mechanisms: enhancing hepatic LDL uptake and downregulating lipogenesis via the AMPK/SIRT1 pathway.
Mechanism 1: Enhanced LDL Uptake: In vitro studies using human hepatoma (HepG2) cells show that pinolenic acid enhances the internalization of LDL particles, a key process in clearing cholesterol from circulation.[5][7]
| Parameter | Result | Cell/System | Reference(s) |
| DiI-LDL Internalization (Fluorescence) | ~84% increase with high-PNLA fraction (47.0 ± 0.15) vs. low-PNLA fraction (25.6 ± 0.36) (p < 0.05) | HepG2 cells | [7][12] |
Mechanism 2: Regulation of Lipogenesis: Pinolenic acid has been shown to ameliorate oleic acid-induced lipid accumulation in hepatocytes.[13][14] It achieves this by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway. Activated (phosphorylated) AMPK upregulates SIRT1 expression.[14][15] This cascade leads to the downregulation of key lipogenic transcription factors like SREBP1c and enzymes such as FASN, ultimately reducing fatty acid synthesis.[13][14]
| Parameter | Result | Cell/System | Reference(s) |
| Cellular Triglyceride (TG) Levels | Significantly decreased vs. oleic acid-induced control | HepG2 cells | [13] |
| Total Cholesterol (TC) Levels | Significantly decreased vs. oleic acid-induced control | HepG2 cells | [13] |
| AMPK Phosphorylation | Increased | HepG2 cells | [14] |
| Lipogenic Gene Expression (SREBP1c, FASN) | Reduced | HepG2 cells | [13] |
Experimental Protocols
Analysis of Pinolenic Acid Methyl Ester by GC-MS
Accurate quantification requires derivatization of the free acid to its more volatile methyl ester.
Protocol: Sample Preparation and Derivatization to FAMEs
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1. Lipid Extraction (for solid/cellular samples): Extract total lipids from the sample using a chloroform:methanol (2:1, v/v) solvent system.
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2. Saponification:
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To ~25 mg of the extracted lipid or oil, add 1.5 mL of 0.5 M methanolic NaOH.
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).
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Heat the mixture at 100°C for 5-10 minutes until lipids are fully dissolved.
-
-
3. Esterification (Methylation):
-
Cool the solution and add 2 mL of 14% Boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5-10 minutes.
-
-
4. Extraction of FAMEs:
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Cool the tube and add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 30 seconds.
-
Allow layers to separate. Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for analysis.
-
-
5. GC-MS Analysis:
-
Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like Supelco SP-2560).
-
Use an appropriate temperature program to separate the FAMEs.
-
Quantify using Selected Ion Monitoring (SIM) mode for enhanced sensitivity, comparing the peak area of pinolenic acid methyl ester to the internal standard.
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In Vitro Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of Pinolenic Acid to suppress inflammatory mediators in stimulated immune cells.[1]
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1. Cell Culture and Treatment:
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Culture murine (RAW 264.7) or human (THP-1, differentiated) macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of Pinolenic Acid (or its methyl ester, typically dissolved in DMSO and diluted in media) for 1-2 hours. A vehicle control (DMSO) must be included.
-
-
2. Inflammatory Stimulation:
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
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-
3. Measurement of Inflammatory Mediators:
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Cytokines (TNF-α, IL-6): Collect cell culture supernatants. Quantify cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Prostaglandin E2 (PGE2): Measure PGE2 concentration in the supernatants using a specific PGE2 ELISA kit.
-
Nitric Oxide (NO): Measure nitrite (B80452) (a stable NO metabolite) accumulation in the supernatant using the Griess reagent assay.
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-
4. Data Analysis:
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Normalize mediator concentrations to the total protein content of the cells in each well. Compare the results from Pinolenic Acid-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
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Hepatic LDL Uptake Assay
This protocol quantifies the effect of Pinolenic Acid on the ability of liver cells to internalize LDL cholesterol.[5][7]
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1. Cell Culture and Treatment:
-
Culture human hepatoma (HepG2) cells in a suitable medium (e.g., MEM) with 10% FBS.
-
Seed cells in multi-well plates and grow to ~80% confluency.
-
Pre-treat cells with Pinolenic Acid (or a high-PNLA fatty acid extract) or a control (e.g., BSA or a low-PNLA extract) in serum-free medium for 18-24 hours.
-
-
2. LDL Labeling and Uptake:
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Human LDL is fluorescently labeled with 3,3'-dioctadecylindocarbocyanine (B1196578) (DiI-LDL).
-
After the treatment period, replace the medium with fresh serum-free medium containing DiI-LDL (e.g., 10 µg/mL).
-
Incubate for 4-6 hours at 37°C to allow for receptor-mediated endocytosis.
-
-
3. Quantification:
-
Wash cells extensively with cold PBS to remove non-internalized DiI-LDL.
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Lyse the cells and extract the internalized DiI-LDL using isopropanol.
-
Measure the fluorescence of the cell extracts using a fluorometer (e.g., excitation ~520 nm, emission ~570 nm).
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-
4. Data Analysis:
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Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Normalize the fluorescence values to the protein concentration. Compare the normalized fluorescence of Pinolenic Acid-treated cells to control-treated cells to determine the relative change in LDL uptake.[7]
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Conclusion
Pinolenic acid methyl ester presents a compelling profile as a bioactive compound with multi-faceted therapeutic potential. The evidence strongly supports its role in appetite suppression through the hormonal signaling of CCK and GLP-1, significant anti-inflammatory activity via inhibition of the NF-κB and STAT pathways, and beneficial modulation of lipid metabolism through enhanced hepatic LDL uptake and downregulation of lipogenesis via the AMPK/SIRT1 pathway. The detailed protocols and quantitative data provided in this guide offer a robust framework for further research and development. Future investigations should focus on dose-response relationships in clinical settings, long-term efficacy and safety, and the precise molecular interactions that govern its biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. rejuvenation-science.com [rejuvenation-science.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective increase in pinolenic acid (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. transbiomedicine.com [transbiomedicine.com]
- 10. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Modulatory Effect of Pinolenic Acid (PNA) on Inflammatory Responses in Human THP-1 Macrophage-Like Cell and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Pinolenic acid ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice [frontiersin.org]
